
FRAX1036
Übersicht
Beschreibung
FRAX1036 ist ein potenter und selektiver Inhibitor von p21-aktivierten Kinasen der Gruppe I, der sich speziell gegen p21-aktivierte Kinase 1, p21-aktivierte Kinase 2 und p21-aktivierte Kinase 4 richtet. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter die Reorganisation des Zytoskeletts, die Zellmotilität und das Überleben. This compound hat sich in präklinischen Studien als vielversprechend für seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung erwiesen, insbesondere bei Tumoren mit amplifizierter p21-aktivierter Kinase 1.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Mode of Action
FRAX1036 inhibits PAKs by binding to them, which prevents these kinases from phosphorylating their substrates . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PAKs by this compound affects several biochemical pathways. For instance, it alters signaling to cytoskeletal-associated proteins . It also affects the MEK/ERK, PI3K/Akt, and Wnt/b-catenin signaling pathways, which are involved in cell proliferation, survival, and migration .
Pharmacokinetics
The compound’s effectiveness in in vitro and in vivo studies suggests that it has sufficient bioavailability .
Result of Action
The inhibition of PAKs by this compound leads to several cellular effects. For instance, it can increase tumor cell apoptosis and sensitivity to microtubule-targeted agents . In combination with docetaxel, this compound alters stathmin phosphorylation, induces the apoptotic marker cleaved PARP, and increases the kinetics of apoptosis in certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other drugs, as seen in its synergistic effect with docetaxel . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FRAX1036 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Kondensation spezifischer aromatischer und heterocyclischer Verbindungen unter kontrollierten Bedingungen.
Modifikationen der funktionellen Gruppen: Einführung von funktionellen Gruppen wie Chlor und Stickstoff enthaltenden Einheiten durch Substitutionsreaktionen.
Reinigung: Die endgültige Verbindung wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Batchreaktionen: Durchführung der Synthese in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit.
Kontinuierliche Durchflussverfahren: Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung der Reaktionsgeschwindigkeit und Skalierbarkeit.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
FRAX1036 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von this compound verbreitet.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Einschließlich Natriumborhydrid und Lithiumaluminiumhydrid.
Lösungsmittel: Häufig verwendete Lösungsmittel sind Dimethylsulfoxid und Acetonitril.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können.
Wissenschaftliche Forschungsanwendungen
Zellbiologie: Wird verwendet, um die Rolle von p21-aktivierten Kinasen bei der Reorganisation des Zytoskeletts und der Zellmotilität zu untersuchen.
Arzneimittelentwicklung: Als Leitverbindung zur Entwicklung neuer Therapeutika, die auf p21-aktivierte Kinasen abzielen.
Wirkmechanismus
This compound übt seine Wirkung durch Hemmung der Aktivität von p21-aktivierten Kinasen der Gruppe I aus. Diese Hemmung führt zu:
Erhöhte Apoptose: Verbesserte programmierte Zelltod in Tumorzellen.
Störung der Zytoskelettorganisation: Beeinflussung der Zellmotilität und Invasion.
Veränderte Signalwege: Hemmung von nachgeschalteten Signalmolekülen wie MEK, ERK1/2 und β-Catenin.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IPA-3: Ein weiterer Inhibitor der p21-aktivierten Kinase mit einem anderen Wirkmechanismus.
PF-3758309: Ein breitspektriger Kinase-Inhibitor, der auch p21-aktivierte Kinasen angreift.
G-5555: Ein selektiver Inhibitor von p21-aktivierter Kinase 4.
Einzigartigkeit von FRAX1036
This compound ist einzigartig aufgrund seiner hohen Selektivität für p21-aktivierte Kinase 1, p21-aktivierte Kinase 2 und p21-aktivierte Kinase 4, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen in zellulären Prozessen und ihres Potenzials als therapeutische Ziele macht .
Eigenschaften
IUPAC Name |
6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBSFIKWACFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


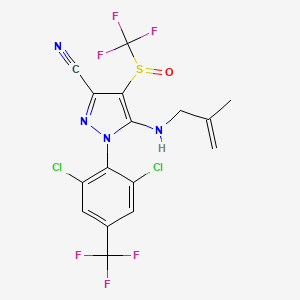
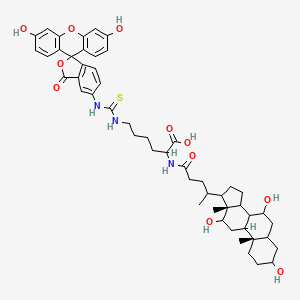

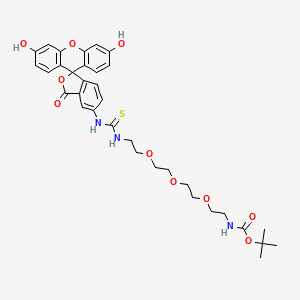

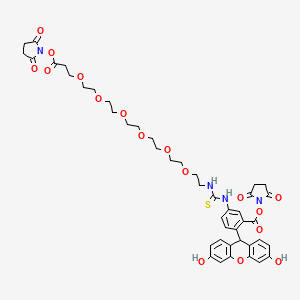
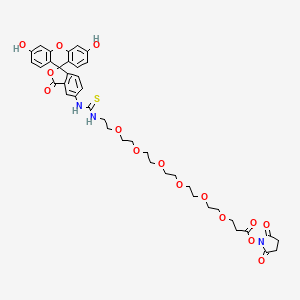

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)


